N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O5S and its molecular weight is 387.37. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
A novel series of furan-carboxamide derivatives demonstrated potent inhibitory activity against the H5N1 influenza virus. The structural analysis revealed that the furan moiety significantly influences the antiviral activity, with certain derivatives showing exceptional efficacy in inhibiting the H5N1 strain (Yu Yongshi et al., 2017).
Antimicrobial Applications
Research on nitrofuran antibiotics has highlighted their application in treating bacterial diseases in livestock. Despite the EU ban due to carcinogenic concerns, the review offers insights into their mechanism, analysis, and regulatory status, underscoring their importance in microbial resistance studies (M. Vass et al., 2018). Another study synthesized compounds with furan and thiazolidinone moieties, exhibiting significant antibacterial and antimycobacterial activities, highlighting their potential in antimicrobial resistance research (Ravindra V. Chambhare et al., 2003).
Synthetic Chemistry Applications
In synthetic chemistry, furan-carboxamide and its derivatives serve as critical intermediates for developing various heterocyclic compounds. These compounds have applications in creating materials with potential antimicrobial, antiviral, and possibly anticancer properties. For instance, synthesis and reactivity studies involving furan-carboxamide derivatives have led to the creation of novel compounds with potential biological activities (А. Aleksandrov et al., 2017; M. Elchaninov & A. Aleksandrov, 2018).
Properties
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S/c17-13-12(18-14(22)11-5-2-6-26-11)15(23)20-16(19-13)27-8-9-3-1-4-10(7-9)21(24)25/h1-7H,8H2,(H,18,22)(H3,17,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGQBSMELXONC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.